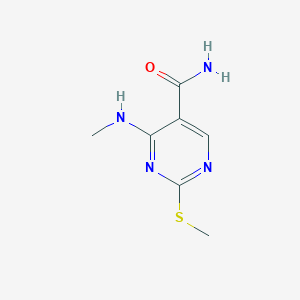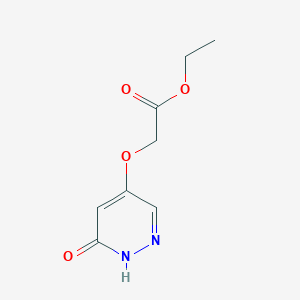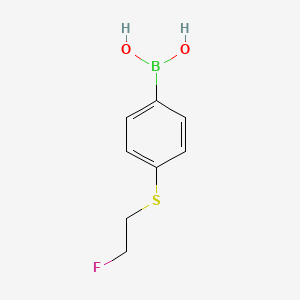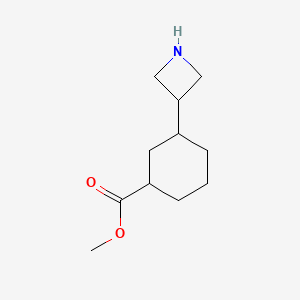![molecular formula C9H14N4O B11903149 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)- CAS No. 646056-48-6](/img/structure/B11903149.png)
2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,7-Diazaspiro[44]nonan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole typically involves the reaction of 2,7-diazaspiro[4.4]nonane with appropriate reagents to form the oxadiazole ring. One common method involves the cyclization of a precursor compound under specific conditions, such as the use of a strong base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the spiro structure.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .
Aplicaciones Científicas De Investigación
5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,7-Diazaspiro[4.4]nonane: A related compound with a similar spiro structure but lacking the oxadiazole ring.
1,2,4-Oxadiazole: A simpler compound that contains the oxadiazole ring but not the spiro structure.
Uniqueness
5-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole is unique due to its combination of the spiro structure and the oxadiazole ring. This dual feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
646056-48-6 |
|---|---|
Fórmula molecular |
C9H14N4O |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-(2,7-diazaspiro[4.4]nonan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-3-10-5-9(1)2-4-13(6-9)8-11-7-12-14-8/h7,10H,1-6H2 |
Clave InChI |
FEVIRVGVMXIOTN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CCN(C2)C3=NC=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)




![3-(Azetidin-1-ylmethyl)bicyclo[3.2.1]octan-2-one](/img/structure/B11903090.png)
![8-methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11903093.png)

![4-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11903114.png)

![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11903125.png)
![4'-Ethynyl-[1,1'-biphenyl]-4-amine](/img/structure/B11903132.png)


